Welcome to the BenchChem Online Store!
molecular formula C17H13F3O2 B8587532 1-Phenyl-4-[3-(trifluoromethyl)phenyl]butane-1,3-dione CAS No. 82129-52-0

1-Phenyl-4-[3-(trifluoromethyl)phenyl]butane-1,3-dione

Cat. No. B8587532
M. Wt: 306.28 g/mol
InChI Key: VHYOWSXFZOCIDV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US04319916

Procedure details

To a 9 g. portion of 1-phenyl-4-(3-trifluoromethylphenyl)-1,3-butanedione was added 60 ml. of N,N-dimethylformamide dimethyl acetal. The reaction mixture was stirred under reflux for 16 hours, and was then evaporated to a dark brown oil under vacuum. The oil was dissolved in 150 ml. of tetrahydrofuran, and to it was added 10 ml. of 40% aqueous methylamine. The mixture was allowed to stand at ambient temperature for 18 hours, and was then evaporated under vacuum to an oil, which was taken up in diethyl ether, washed with saturated sodium chloride solution, dried over magnesium sulfate and evaporated under vacuum to an oil again. The oil was triturated under 1.2 liters of diisopropyl ether to obtain 2.4 g. of the desired product, which was identified by nmr analysis in CDCl3, showing characteristic peaks at δ7.2-8.0 (m, 11H, aromatic); 3.63 (s, 3H, N--CH3).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1]1([C:7](=[O:22])[CH2:8][C:9](=[O:21])[CH2:10][C:11]2[CH:16]=[CH:15][CH:14]=[C:13]([C:17]([F:20])([F:19])[F:18])[CH:12]=2)[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.CO[CH:25](OC)[N:26]([CH3:28])[CH3:27]>>[C:7]([C:8]1[C:9](=[O:21])[C:10]([C:11]2[CH:16]=[CH:15][CH:14]=[C:13]([C:17]([F:20])([F:19])[F:18])[CH:12]=2)=[CH:27][N:26]([CH3:28])[CH:25]=1)(=[O:22])[C:1]1[CH:2]=[CH:3][CH:4]=[CH:5][CH:6]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(=CC=CC=C1)C(CC(CC1=CC(=CC=C1)C(F)(F)F)=O)=O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
COC(N(C)C)OC

Conditions

Stirring
Type
CUSTOM
Details
The reaction mixture was stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 16 hours
Duration
16 h
CUSTOM
Type
CUSTOM
Details
was then evaporated to a dark brown oil under vacuum
DISSOLUTION
Type
DISSOLUTION
Details
The oil was dissolved in 150 ml
ADDITION
Type
ADDITION
Details
of tetrahydrofuran, and to it was added 10 ml
CUSTOM
Type
CUSTOM
Details
was then evaporated under vacuum to an oil, which
WASH
Type
WASH
Details
washed with saturated sodium chloride solution
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulfate
CUSTOM
Type
CUSTOM
Details
evaporated under vacuum to an oil again
CUSTOM
Type
CUSTOM
Details
The oil was triturated under 1.2 liters of diisopropyl ether
CUSTOM
Type
CUSTOM
Details
to obtain 2.4 g

Outcomes

Product
Details
Reaction Time
18 h
Name
Type
product
Smiles
C(C1=CC=CC=C1)(=O)C1=CN(C=C(C1=O)C1=CC(=CC=C1)C(F)(F)F)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.